Propan-2-yl 4-aminobutanoate
CAS No.: 17088-67-4
Cat. No.: VC21307644
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17088-67-4 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.2 g/mol |
| IUPAC Name | propan-2-yl 4-aminobutanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3 |
| Standard InChI Key | WJFTXCSLMWOXBL-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)CCCN |
| Canonical SMILES | CC(C)OC(=O)CCCN |
Introduction
Chemical Structure and Identity
Propan-2-yl 4-aminobutanoate is characterized by its specific molecular structure that combines the properties of an amino acid derivative with an isopropyl ester group. The compound features both amine and carboxylic acid functional groups, making it a versatile building block for various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | propan-2-yl 4-aminobutanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3 |
| SMILES | CC(C)OC(=O)CCCN |
It is important to note that in many laboratory and research applications, this compound is often found in its hydrochloride salt form (Propan-2-yl 4-aminobutanoate hydrochloride, C₇H₁₅NO₂·HCl).
Physical and Chemical Properties
The physical and chemical properties of Propan-2-yl 4-aminobutanoate contribute to its utility in various applications. As a derivative of GABA with an isopropyl ester group, it possesses unique characteristics that differentiate it from similar compounds.
| Property | Description |
|---|---|
| Appearance | Colorless to slightly yellow liquid |
| Solubility | Moderately soluble in water; more soluble in organic solvents like alcohols and ethers |
| Stability | Generally stable under normal conditions; susceptible to hydrolysis in strongly acidic or basic conditions |
| Functional Groups | Primary amine, ester |
| Melting Point | Not precisely determined for the free base (hydrochloride salt form has defined melting point) |
The compound's ester group imparts lipophilicity, potentially enhancing membrane permeability compared to the parent amino acid, while the terminal amine group provides sites for potential hydrogen bonding and further chemical modifications.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of Propan-2-yl 4-aminobutanoate typically involves esterification reactions of 4-aminobutanoic acid with isopropanol. Several synthetic approaches are available, with the most common methods outlined below.
Direct Esterification
The most straightforward approach involves the direct esterification of 4-aminobutanoic acid with isopropanol in the presence of a suitable catalyst:
| Reaction Component | Details |
|---|---|
| Starting Materials | 4-aminobutanoic acid, isopropanol |
| Catalyst | Acid catalyst (typically sulfuric acid) |
| Conditions | Reflux temperature, removal of water |
| Yield | Moderate to high (60-85%) |
This reaction typically proceeds through an acid-catalyzed mechanism where the carboxylic acid is activated, followed by nucleophilic attack by the alcohol.
Protected Amino Group Strategy
To avoid side reactions involving the amine group, a protected amino group strategy can be employed:
-
Protection of the amino group of 4-aminobutanoic acid using protecting groups such as BOC (tert-butyloxycarbonyl)
-
Esterification with isopropanol
-
Deprotection to yield the final product
This method often results in higher purity products but requires additional steps.
Industrial Production Methods
On an industrial scale, the production of Propan-2-yl 4-aminobutanoate may employ optimized versions of the laboratory methods described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
| Production Aspect | Industrial Approach |
|---|---|
| Reactor Type | Continuous flow reactors for larger batches |
| Purification | Crystallization or chromatography techniques |
| Scale | Capable of kilogram to ton-scale production |
| Optimization | Temperature control and catalyst recovery systems |
The industrial methods prioritize efficiency, yield, and environmental considerations while maintaining product quality and purity standards.
Chemical Reactivity and Transformations
Types of Reactions
Propan-2-yl 4-aminobutanoate can participate in various chemical reactions due to its functional groups, making it a valuable intermediate in organic synthesis.
Reactions Involving the Amine Group
The primary amine terminus can undergo several transformations:
| Reaction Type | Description | Conditions |
|---|---|---|
| Acylation | Formation of amides | Acyl chlorides or anhydrides, base |
| Alkylation | Formation of secondary/tertiary amines | Alkyl halides, base |
| Reductive Amination | Reaction with aldehydes/ketones | Reducing agents (NaBH₃CN, NaBH₄) |
| Urea/Carbamate Formation | Reaction with isocyanates | Room temperature, appropriate solvent |
These reactions allow for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.
Reactions Involving the Ester Group
The isopropyl ester group can undergo several transformations:
| Reaction Type | Description | Products |
|---|---|---|
| Hydrolysis | Cleavage of the ester bond | 4-aminobutanoic acid |
| Transesterification | Exchange of alcohol groups | Different esters of 4-aminobutanoic acid |
| Reduction | Reduction to alcohol | 4-amino-1-butanol derivatives |
| Amidation | Reaction with amines | Amide derivatives |
These reactions provide pathways for structural modification and functional group interconversion.
Reaction Mechanisms
The reactions of Propan-2-yl 4-aminobutanoate generally follow established organic chemistry mechanisms. For instance, the esterification reaction proceeds through the following key steps:
-
Protonation of the carboxylic acid carbonyl group
-
Nucleophilic attack by the alcohol (isopropanol)
-
Proton transfer and elimination of water
-
Deprotonation to form the ester product
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions.
Biological Activity and Applications
| Potential Activity | Description | Research Status |
|---|---|---|
| GABAergic Activity | Potential modulation of GABA receptors | Preliminary research stage |
| Anticonvulsant Effects | Possible activity in seizure models | Requires further investigation |
| Neuroprotective Properties | Potential cellular protection mechanisms | Limited evidence available |
Research and Industrial Applications
Propan-2-yl 4-aminobutanoate has several applications in research and industrial contexts:
Chemical Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used in organic synthesis for more complex molecules |
| Intermediate | Precursor in the synthesis of pharmaceutical compounds |
| Protected Form | Serves as a protected form of 4-aminobutanoic acid |
Analytical Applications
The compound may serve as a standard or reference material in analytical chemistry, particularly in studies involving amino acid derivatives and GABA analogs.
Structural Analogs and Comparative Analysis
Related Compounds
Propan-2-yl 4-aminobutanoate belongs to a broader family of amino acid esters and GABA derivatives. Understanding its relationship to similar compounds provides context for its properties and applications.
| Related Compound | Relationship to Propan-2-yl 4-aminobutanoate | Key Differences |
|---|---|---|
| Methyl 4-aminobutanoate | Methyl ester instead of isopropyl | Lower lipophilicity, different metabolic profile |
| Ethyl 4-aminobutanoate | Ethyl ester instead of isopropyl | Intermediate lipophilicity |
| Propan-2-yl 3-aminobutanoate | One carbon shorter chain | Different spatial arrangement, altered biological activity |
| 4-aminobutanoic acid (GABA) | Parent amino acid | Higher water solubility, poor membrane permeability |
These structural analogs may exhibit different physicochemical properties, metabolic stability, and biological activities.
Salt Forms and Derivatives
The hydrochloride salt form (Propan-2-yl 4-aminobutanoate hydrochloride) is particularly significant due to its enhanced stability and solubility characteristics compared to the free base.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂·HCl |
| Molecular Weight | 145.20 g/mol | 181.66 g/mol |
| Water Solubility | Limited | Significantly higher |
| Stability | Moderate | Enhanced shelf stability |
| Handling Properties | More challenging | Easier to handle as a solid |
The hydrochloride salt form is often preferred in laboratory and pharmaceutical applications due to these advantageous properties.
Analytical Characterization Methods
Spectroscopic Identification
Various spectroscopic techniques are employed for the identification and characterization of Propan-2-yl 4-aminobutanoate:
| Technique | Key Indicators | Information Provided |
|---|---|---|
| ¹H NMR | Characteristic proton signals for isopropyl group and methylene chains | Structural confirmation |
| ¹³C NMR | Carbonyl carbon signal, methylene carbons, isopropyl signals | Carbon framework confirmation |
| IR Spectroscopy | Amine stretching (3300-3500 cm⁻¹), C=O stretching (1730-1750 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak, fragmentation pattern | Molecular weight and structure confirmation |
These analytical methods provide complementary information that, together, can confirm the identity and purity of the compound.
Chromatographic Analysis
Chromatographic techniques are valuable for analyzing Propan-2-yl 4-aminobutanoate in complex mixtures or for purity determination:
| Technique | Purpose | Detection Method |
|---|---|---|
| HPLC | Purity analysis, quantification | UV detection, mass spectrometry |
| GC-MS | Volatile derivative analysis | Flame ionization detection, mass spectrometry |
| TLC | Reaction monitoring, quick analysis | UV visualization, ninhydrin staining |
These methods are particularly important for quality control and ensuring the compound meets required specifications for research or industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume